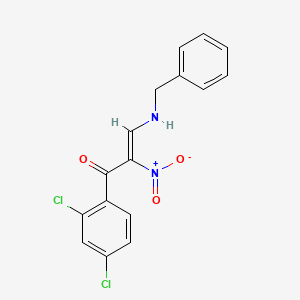
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one, also known as BDP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BDP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 360.73 g/mol.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the suppression of ROS production. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has also been shown to decrease the production of ROS in various cell types, including human umbilical vein endothelial cells (HUVECs) and HeLa cells.
Biochemical and Physiological Effects:
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to exhibit potent anti-inflammatory and antioxidant activities in various in vitro and in vivo models. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in LPS-stimulated macrophages. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has also been shown to reduce the levels of ROS and lipid peroxidation in various cell types. In addition, 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to exhibit antitumor activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is its potent anti-inflammatory and antioxidant activities, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one. One of the potential applications of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one is as a fluorescent probe for the detection of ROS in biological systems. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one could also be further investigated for its potential use as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. In addition, the structure-activity relationship of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one could be further explored to identify more potent and selective analogs of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one. Overall, the study of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
Synthesis Methods
The synthesis of 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one involves the reaction of 2,4-dichlorobenzaldehyde with benzylamine in the presence of nitroethane and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by the addition of sodium hydroxide to precipitate the product. The crude product is then purified using recrystallization techniques to obtain pure 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one.
Scientific Research Applications
3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitro-2-propen-1-one has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
properties
IUPAC Name |
(Z)-3-(benzylamino)-1-(2,4-dichlorophenyl)-2-nitroprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-12-6-7-13(14(18)8-12)16(21)15(20(22)23)10-19-9-11-4-2-1-3-5-11/h1-8,10,19H,9H2/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHKNXEFZIDMI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)
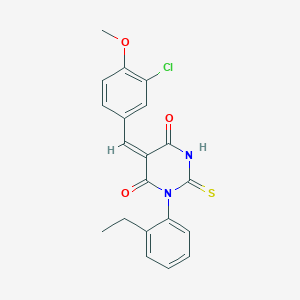
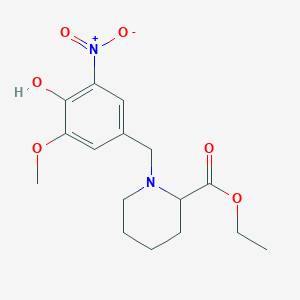
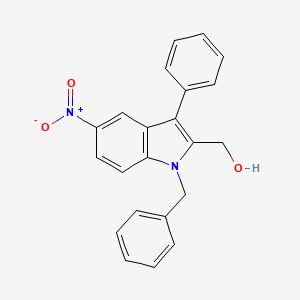
![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5070149.png)
![1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B5070150.png)
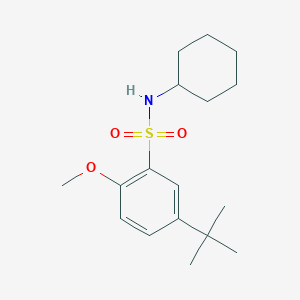
![1-[(4-chlorophenyl)sulfonyl]-4-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}piperazine](/img/structure/B5070197.png)
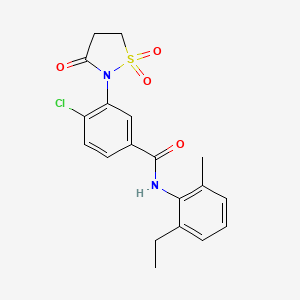
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)